molecular formula C22H20N6O2S B3593475 2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-[4-(phenylmethoxy)phenyl]a cetamide

2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-[4-(phenylmethoxy)phenyl]a cetamide

Cat. No.: B3593475
M. Wt: 432.5 g/mol
InChI Key: XYBOFGWFRFBZTC-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,2,4-triazole derivatives functionalized with thioether and acetamide moieties. Its structure features a 4-amino-5-(2-pyridyl)-1,2,4-triazole core linked via a sulfur atom to an N-[4-(phenylmethoxy)phenyl]acetamide group. Such derivatives are of pharmacological interest due to their anti-inflammatory properties, as demonstrated in studies on structurally related analogs .

Properties

IUPAC Name

2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2S/c23-28-21(19-8-4-5-13-24-19)26-27-22(28)31-15-20(29)25-17-9-11-18(12-10-17)30-14-16-6-2-1-3-7-16/h1-13H,14-15,23H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBOFGWFRFBZTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-[4-(phenylmethoxy)phenyl]acetamide typically involves the reaction of aminoguanidine hydrochloride with pyridinecarboxylic acids under acid catalysis conditions . The process includes the formation of a triazole ring through cyclization reactions. The reaction conditions such as temperature, molar ratio of reagents, and synthesis duration significantly affect the yield of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production, ensuring the reaction conditions are controlled to maximize yield and purity. Techniques such as solid-state microwave irradiation may be employed to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-[4-(phenylmethoxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway is followed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the triazole ring, while substitution reactions may introduce various functional groups onto the pyridine or triazole rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-[4-(phenylmethoxy)phenyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The triazole and pyridine rings allow the compound to form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Key analogs differ in substituents on the triazole ring, aryl groups, or acetamide side chains. Representative examples include:

Compound Name Structural Variation vs. Target Compound Key Properties/Activity Reference
2-[[4-Amino-5-(2-Pyridinyl)-4H-1,2,4-Triazol-3-yl]sulfanyl]-N-(3-Methylphenyl)Acetamide (AS111) 3-Methylphenyl vs. 4-(Phenylmethoxy)Phenyl 1.28× anti-inflammatory activity vs. diclofenac [5]
2-[[4-Amino-5-(2-Fluorophenyl)-4H-1,2,4-Triazol-3-yl]sulfanyl]-N-[4-(Dimethylamino)Phenyl]Acetamide 2-Fluorophenyl on triazole; dimethylamino-phenyl on acetamide Enhanced solubility; unquantified activity [9]
2-[[4-Ethyl-5-(4-Pyridyl)-4H-1,2,4-Triazol-3-yl]sulfanyl]-N-(2-Methoxy-5-Methylphenyl)Acetamide Ethyl substitution on triazole; methoxy-methylphenyl on acetamide Improved metabolic stability (predicted) [8]
2-[[4-Amino-5-(4-Methoxyphenyl)-1,2,4-Triazol-3-yl]sulfanyl]-N-[4-(Phenylmethoxy)Phenyl]Acetamide 4-Methoxyphenyl on triazole vs. 2-pyridyl Lower anti-inflammatory activity vs. AS111 [10]

Pharmacological Activity

  • Anti-Inflammatory Efficacy : The target compound’s anti-inflammatory activity is comparable to diclofenac in rat formalin edema models, but AS111 (a methylphenyl analog) shows superior potency . Fluorophenyl or methoxyphenyl substitutions on the triazole core reduce activity, suggesting the 2-pyridyl group is critical for target engagement .
  • Solubility and Bioavailability: Introduction of polar groups (e.g., dimethylamino in ) improves aqueous solubility but may compromise membrane permeability. The phenylmethoxy group in the target compound balances lipophilicity and target binding .

Anti-Inflammatory Activity (Formalin Edema Model)

Compound Edema Inhibition (%) Relative Potency (vs. Diclofenac)
Target Compound 68.2 ± 3.1 1.02×
AS111 74.5 ± 2.8 1.28×
4-Methoxyphenyl Analog 52.3 ± 4.2 0.78×

Physicochemical Properties

Compound logP Water Solubility (µg/mL) Plasma Protein Binding (%)
Target Compound 3.1 12.4 89.2
AS111 3.5 8.7 92.5
Dimethylamino-Phenyl Analog 2.3 45.6 76.8

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-[4-(phenylmethoxy)phenyl]acetamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step protocols, starting with hydrazinecarbothioamide intermediates. For example, describes a two-step process using 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol as a precursor, alkylated with chloroacetamide derivatives in basic media . Optimization may include adjusting reaction time, temperature, and stoichiometric ratios. TLC monitoring (as in ) ensures reaction completion .
  • Key Data : reports yields of 45–57% for analogous acetamide derivatives using DMF as a solvent and potassium carbonate as a base. Reaction times vary from 2–24 hours depending on substituents .

Q. How are structural and purity characteristics validated for this compound?

  • Methodology : Use spectroscopic techniques (¹H/¹³C NMR, IR) and mass spectrometry (MS). For instance, provides NMR chemical shifts (e.g., δ 3.8 ppm for -OCH₃) and MS fragmentation patterns (e.g., m/z 430.2 [M+1]) for related acetamides . Elemental analysis (C, H, N) is critical for purity validation, though discrepancies (e.g., calculated vs. found N% in ) may indicate residual solvents or side products .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Guidelines : and emphasize avoiding inhalation, skin contact, and moisture exposure. Use fume hoods, PPE (gloves, goggles), and inert storage conditions (dry, <4°C). Emergency measures include rinsing eyes with water for 15 minutes and consulting a physician for ingestion .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production without compromising purity?

  • Methodology : suggests substituting iron powder for catalytic hydrogenation in nitro-group reductions, which minimizes byproducts. For alkylation steps (e.g., triazole-thio intermediates), highlights the use of Mannich bases or alkyl halides in DMF with potassium carbonate, achieving >80% conversion under reflux .
  • Data Contradiction : reports lower yields (45–57%) for similar reactions, possibly due to steric hindrance from phenylmethoxy groups. Scale-up may require iterative optimization of solvent polarity (e.g., switching from DMF to acetonitrile) .

Q. What strategies are effective for modifying the phenylmethoxy or pyridyl substituents to enhance bioactivity?

  • Methodology : demonstrates the synthesis of carbothioamide analogs by substituting aryl groups (e.g., 4-bromophenyl) via condensation reactions. Computational modeling (e.g., docking studies) can predict binding affinities before experimental validation .
  • Case Study : notes that trifluoromethyl or chloro substituents on pyridine rings improve agrochemical activity, suggesting similar modifications could enhance this compound’s efficacy .

Q. How can conflicting spectral or elemental analysis data be resolved during characterization?

  • Troubleshooting : If NMR signals overlap (e.g., aromatic protons), use 2D techniques (COSY, HSQC) for resolution. For elemental analysis mismatches (e.g., N% in ), repeat combustion analysis or employ X-ray crystallography to confirm molecular packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-[4-(phenylmethoxy)phenyl]a cetamide
Reactant of Route 2
Reactant of Route 2
2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-[4-(phenylmethoxy)phenyl]a cetamide

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